3,5-Dimethylbenzamide
Overview
Description
3,5-Dimethylbenzamide is an organic compound with the molecular formula C9H11NO . It has an average mass of 149.190 Da and a monoisotopic mass of 149.084061 Da . It is also known by its IUPAC name, Benzamide, 3,5-dimethyl- .
Molecular Structure Analysis
3,5-Dimethylbenzamide contains a total of 22 bonds; 11 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 tertiary amide (aromatic) .Scientific Research Applications
Synthesis and Preparation
3,5-Dimethylbenzamide has been synthesized through various chemical processes, demonstrating its relevance in chemical synthesis and research. For instance, Zheng Su (2003) described a method involving oxidizing mesitylene with dilute nitric acid, followed by chloridization and reacting with freezing ammonia, achieving an overall yield of 38.3% (Zheng Su, 2003). Similarly, Chen Hong-bo (2010) explored the synthesis of 3,5-dimethylaniline through Hofmann degradation from 3,5-dimethylbenzamide, providing insights into reaction kinetics (Chen Hong-bo, 2010).
Metabolism and Kinetics
Studies on the metabolism of compounds related to 3,5-Dimethylbenzamide offer insights into its pharmacokinetic properties. O. Caputo et al. (1986) researched the 'in vitro' metabolism of isomeric N-picolyl-3,5-dimethylbenzamides, using techniques like TLC and HPLC for metabolite isolation and identification (O. Caputo et al., 1986).
Chemical Reactions and Properties
Studies have also focused on understanding the chemical properties and reactions of 3,5-Dimethylbenzamide derivatives. J. Iley et al. (1990) examined the oxidation of N,N-dimethylbenzamides to N-formyl-N-methylbenzamides, shedding light on the mechanism involving hydrogen atom abstraction (J. Iley et al., 1990). M. Braña et al. (1990) explored the reaction of N-[(α-acetoxy)-4-pyridylmethyl]-3,5-dimethylbenzamide with alkyl isocyanates, contributing to the understanding of its synthetic utility (M. Braña et al., 1990).
properties
IUPAC Name |
3,5-dimethylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6-3-7(2)5-8(4-6)9(10)11/h3-5H,1-2H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPFNDFPSMUWJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20312874 | |
Record name | 3,5-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20312874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethylbenzamide | |
CAS RN |
5692-35-3 | |
Record name | 3,5-Dimethylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5692-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dimethylbenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005692353 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC263781 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263781 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20312874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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